molecular formula C25H32N6O6S2 B4379955 DIETHYL 3-METHYL-5-[(2-{[5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE

DIETHYL 3-METHYL-5-[(2-{[5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE

Cat. No.: B4379955
M. Wt: 576.7 g/mol
InChI Key: BQVZGDRJJVSIKH-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-[({[5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2,4-thiophenedicarboxylate is a complex organic compound that features a variety of functional groups, including pyrazole, triazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 3-METHYL-5-[(2-{[5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene ring, followed by the introduction of the triazole and pyrazole moieties. Key steps include:

    Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving diethyl malonate and sulfur.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyrazole Ring: The pyrazole ring is attached through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-[({[5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with tailored properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Diethyl 3-methyl-5-[({[5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2,4-thiophenedicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of DIETHYL 3-METHYL-5-[(2-{[5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-methyl-5-[({[5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2,4-thiophenedicarboxylate
  • Diethyl 3-methyl-5-[({[5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2,4-thiophenedicarboxylate

Uniqueness

The uniqueness of DIETHYL 3-METHYL-5-[(2-{[5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

diethyl 3-methyl-5-[[2-[[5-[(3-methylpyrazol-1-yl)methyl]-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O6S2/c1-5-35-23(33)20-16(4)21(24(34)36-6-2)39-22(20)26-19(32)14-38-25-28-27-18(13-30-10-9-15(3)29-30)31(25)12-17-8-7-11-37-17/h9-10,17H,5-8,11-14H2,1-4H3,(H,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVZGDRJJVSIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2CC3CCCO3)CN4C=CC(=N4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIETHYL 3-METHYL-5-[(2-{[5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
DIETHYL 3-METHYL-5-[(2-{[5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
DIETHYL 3-METHYL-5-[(2-{[5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
DIETHYL 3-METHYL-5-[(2-{[5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
DIETHYL 3-METHYL-5-[(2-{[5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
DIETHYL 3-METHYL-5-[(2-{[5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE

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